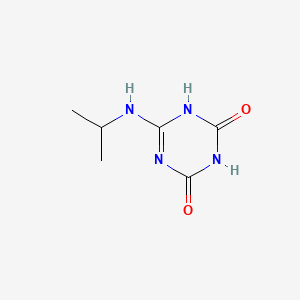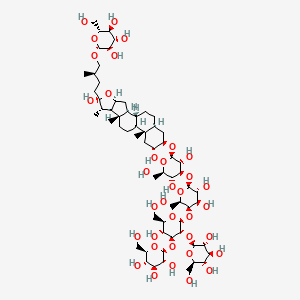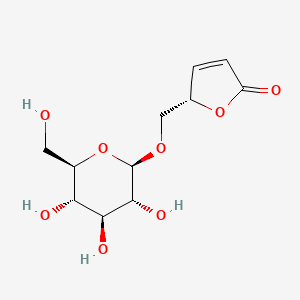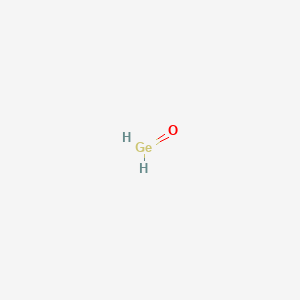
Germanium oxide (GeO)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germanium oxide (GeO) is a chemical compound of germanium and oxygen . It can be prepared as a yellow sublimate at 1000 °C by reacting GeO2 with Ge metal . The yellow sublimate turns brown on heating at 650 °C .
Synthesis Analysis
Germanium oxide nanoparticles can be synthesized with a nearly 100% production yield in a nonionic reverse micelle system at ambient temperature . Another method involves the hydrothermal method, which can produce germanium oxide nanoparticles of ultra-small size, as small as 10 nm . A novel reaction route has also been reported for the synthesis of halide-terminated colloidal Ge nanoparticles of 2–10 nm with a narrow size distribution .
Molecular Structure Analysis
The molecular weight of GeO is 88.64 . The structure of GeO2 can be prepared in both crystalline and amorphous forms . At ambient pressure, the amorphous structure is formed by a network of GeO4 tetrahedra . The two predominant polymorphs of GeO2 are hexagonal and tetragonal .
Chemical Reactions Analysis
Heating germanium dioxide with powdered germanium at 1000 °C forms germanium monoxide (GeO) . The hexagonal form of germanium dioxide is more soluble than the rutile form and dissolves to form germanic acid, H4GeO4, or Ge(OH)4 . The rate of oxidation increased until 0.55 and abruptly decreased after increasing oxidation temperature to 600°C .
Physical And Chemical Properties Analysis
Germanium oxide is stable in air . At temperatures above 400°C in oxygen, a passivating oxide layer is formed . This layer is destroyed by water vapor . Germanium resists concentrated hydrochloric and hydrofluoric acids even at their boiling points, but reacts slowly with hot sulfuric acid .
科学的研究の応用
1. Applications in Lithium-Ion Batteries
Germanium oxide plays a crucial role in enhancing the electrochemical performance of anodes in lithium-ion batteries (LIBs). The catalytic effect of germanium in SnO2(GeO2)0.13/G nanocomposites, for instance, significantly increases their capacity and stability. These nanocomposites demonstrate excellent long cycling stability and large current capability, making them suitable for next-generation high-performance rechargeable Li-ion batteries (Zhu et al., 2014). Another study explores the growth of vertically aligned graphene@amorphous GeOx sandwich nanoflakes, showcasing their potential as high-capacity anode materials for LIBs (Jin et al., 2013).
2. Surface Treatment and Passivation
Effective oxide removal and surface passivation are crucial for various applications of germanium. A study highlights the use of aqueous citric acid solutions for the removal of GeOx, comparing the stability of treated surfaces to those treated with HF and HCl. This research provides insights into innovative methods for germanium surface passivation, which is vital for its use in electronics and other fields (Collins et al., 2014).
3. Optical and Spectroscopic Properties
Germanium oxide-based glasses, particularly in combination with tellurium oxide (TeO2), exhibit unique optical and spectroscopic properties. These properties make them suitable for laser and amplifier devices, especially in optical communication and mid-IR applications. The structural variability in these glasses allows for engineering a range of dipole environments, contributing to their versatility in photonic device materials (Jha et al., 2012).
4. Germanium Recovery and Recycling
Research on the carbothermic reduction of GeO2 provides essential insights into the recovery of germanium from manufacturing scraps and coal fly ash. Understanding the kinetics and reaction mechanism of this process is key to improving germanium recovery technologies, which is critical given its strategic importance in various industries (Song et al., 2019).
5. Gate Oxides for Field-Effect Transistors
High-quality germanium dioxide thin films are in demand for use in Ge-channel field-effect transistors. A study demonstrates the formation of GeO2 thin films with low interface state density, highlighting their potential in enhancing the performance of next-generation transistors (Wada et al., 2012).
Safety And Hazards
将来の方向性
Germanium oxide is a high theoretical capacity electrode material due to its alloying and conversion reaction . The simple strategy for the design of amorphous GeO2/carbon composites enables potential application for high-performance lithium-ion batteries . Furthermore, the identification of two hexagonal phases of germanium oxides (namely GeO2 and GeO) through the vibrational and optical properties is reported using density functional theory calculations .
特性
IUPAC Name |
oxogermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeH2O/c1-2/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIYWQBRYUCBMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[GeH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeH2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxogermane | |
CAS RN |
20619-16-3 |
Source


|
| Record name | Germanium oxide (GeO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germanium oxide (GeO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

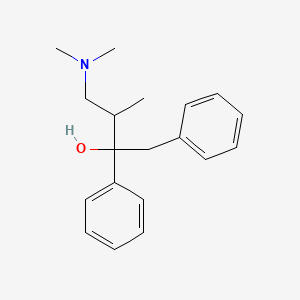
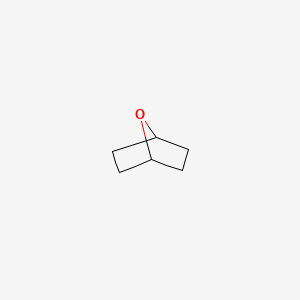
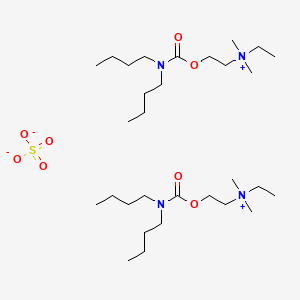
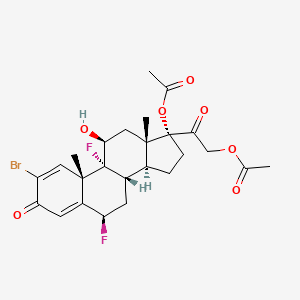
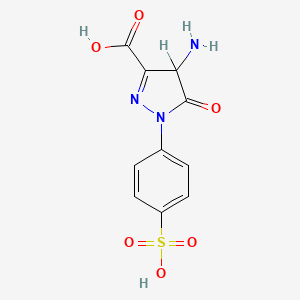
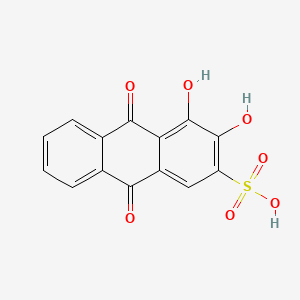

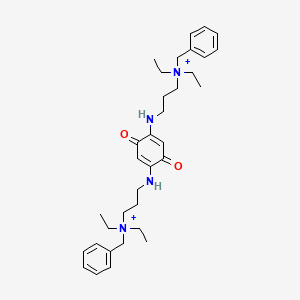
![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)
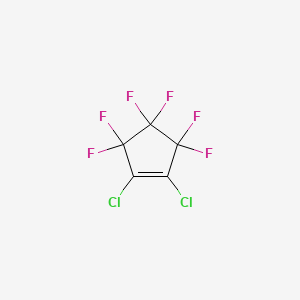
![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)
